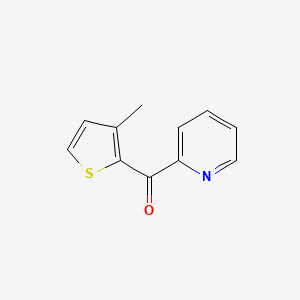

2-(3-Methyl-2-thenoyl)pyridine

Description

2-(3-Methyl-2-thenoyl)pyridine is a pyridine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Properties

IUPAC Name |

(3-methylthiophen-2-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-5-7-14-11(8)10(13)9-4-2-3-6-12-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYIBYBFTLWFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2-thenoyl)pyridine typically involves the reaction of 3-methyl-2-thenoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 2-(3-Methyl-2-thenoyl)pyridine may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-2-thenoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium or nickel.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methyl-2-thenoyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Exhibits biological activities such as anti-inflammatory and antioxidant properties.

Medicine: Potential therapeutic applications due to its anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thenoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress and inflammation pathways. It interacts with enzymes and receptors involved in these processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-Methylpyridine: A simpler pyridine derivative with fewer biological activities.

3-Methyl-2-thenoyl chloride: A precursor in the synthesis of 2-(3-Methyl-2-thenoyl)pyridine.

Indole derivatives: Compounds with similar biological activities but different structural frameworks

Uniqueness: 2-(3-Methyl-2-thenoyl)pyridine stands out due to its combined anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound in both research and industrial applications.

Biological Activity

2-(3-Methyl-2-thenoyl)pyridine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

2-(3-Methyl-2-thenoyl)pyridine is characterized by a pyridine ring substituted with a thienyl group. Its molecular formula is C₁₁H₉NOS, and it has a molecular weight of 201.26 g/mol. The structural formula can be represented as follows:

The biological activity of 2-(3-Methyl-2-thenoyl)pyridine can be attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism typically involves modulation of enzymatic activity or receptor binding, leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that 2-(3-Methyl-2-thenoyl)pyridine exhibits antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Antioxidant Activity

Another area of interest is the antioxidant potential of 2-(3-Methyl-2-thenoyl)pyridine. In vitro assays measuring free radical scavenging activity showed that the compound effectively reduces oxidative stress markers. Table 2 presents the results from DPPH radical scavenging assays.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including 2-(3-Methyl-2-thenoyl)pyridine. The compound was tested against multi-drug resistant strains and showed promising results, indicating its potential as a lead compound for drug development against resistant bacterial infections.

Case Study 2: Antioxidant Properties

In a separate investigation, researchers assessed the antioxidant properties of this compound through various assays, including FRAP (Ferric Reducing Antioxidant Power) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings suggested that 2-(3-Methyl-2-thenoyl)pyridine significantly enhances antioxidant defenses in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.